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molecular formula C16H34O4 B1626702 2-(Diethoxymethyl)-1,1-diethoxyheptane CAS No. 30989-73-2

2-(Diethoxymethyl)-1,1-diethoxyheptane

Cat. No. B1626702
M. Wt: 290.44 g/mol
InChI Key: FYVVSNOKHFMGID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05162203

Procedure details

4-Pentylpyrazole (4-PeP) was prepared by adding 2-Pentyl-1,1,3,3-tetraethoxypropane dropwise with stirring to a solution having a molar equivalent of hydrazine sulfate in 6M HCl at 40°-45° C. The mixture was kept at this temperature for 1 hour and the temperature then raised to 90° C. for 30 minutes. After the mixture cooled, 40% w/w 30 NaOH was added and the mixture thoroughly extracted with ether. Drying the ether solution over MgSO4 afforded 4-PeP. Stock solutions of 4-PeP (3 mM) were prepared by dissolution first in acetonitrile, followed by dilution with water to a final acetonitrile concentration of 8%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:6]([CH:14](OCC)OCC)[CH:7](OCC)OCC)[CH2:2][CH2:3][CH2:4][CH3:5].S(O)(O)(=O)=O.[NH2:26][NH2:27].[OH-].[Na+]>Cl>[CH2:1]([C:6]1[CH:14]=[N:26][NH:27][CH:7]=1)[CH2:2][CH2:3][CH2:4][CH3:5] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)C(C(OCC)OCC)C(OCC)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)O.NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring to a solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
4-Pentylpyrazole (4-PeP) was prepared
CUSTOM
Type
CUSTOM
Details
at 40°-45° C
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture cooled
EXTRACTION
Type
EXTRACTION
Details
the mixture thoroughly extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying the ether solution over MgSO4

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCCC)C=1C=NNC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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